molecular formula C15H17N3O2S B15074127 Methyl 4-(quinazolin-4-ylthio)piperidine-1-carboxylate CAS No. 325145-99-1

Methyl 4-(quinazolin-4-ylthio)piperidine-1-carboxylate

Katalognummer: B15074127
CAS-Nummer: 325145-99-1
Molekulargewicht: 303.4 g/mol
InChI-Schlüssel: BPNSIOLKDUUSLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-(quinazolin-4-ylthio)piperidine-1-carboxylate is a piperidine-based compound featuring a methyl ester group at the 1-position and a quinazolin-4-ylthio substituent at the 4-position of the piperidine ring. The quinazoline moiety, a bicyclic aromatic heterocycle, is notable for its role in medicinal chemistry, particularly in kinase inhibitors and anticancer agents. The thioether linkage (C–S–C) between the quinazoline and piperidine rings may enhance metabolic stability compared to oxygen or nitrogen linkages.

Eigenschaften

CAS-Nummer

325145-99-1

Molekularformel

C15H17N3O2S

Molekulargewicht

303.4 g/mol

IUPAC-Name

methyl 4-quinazolin-4-ylsulfanylpiperidine-1-carboxylate

InChI

InChI=1S/C15H17N3O2S/c1-20-15(19)18-8-6-11(7-9-18)21-14-12-4-2-3-5-13(12)16-10-17-14/h2-5,10-11H,6-9H2,1H3

InChI-Schlüssel

BPNSIOLKDUUSLA-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)N1CCC(CC1)SC2=NC=NC3=CC=CC=C32

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(quinazolin-4-ylthio)piperidine-1-carboxylate typically involves the following steps:

    Formation of Quinazoline Intermediate: The quinazoline moiety can be synthesized through the cyclization of 2-aminobenzamide with appropriate aldehydes or ketones.

    Thioether Formation: The quinazoline intermediate is then reacted with a thiol derivative to form the thioether linkage.

    Piperidine Carboxylate Formation: The final step involves the reaction of the thioether-linked quinazoline with methyl piperidine-1-carboxylate under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as the use of microwave-assisted synthesis, metal-catalyzed reactions, or phase-transfer catalysis to enhance yield and reduce reaction time.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazoline ring, potentially converting it to dihydroquinazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring or the quinazoline moiety.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline or piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 4-(quinazolin-4-ylthio)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: Investigated for its role in modulating biological pathways, particularly those involved in cell proliferation and apoptosis.

    Medicine: Explored as a potential therapeutic agent for treating cancer, bacterial infections, and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties, such as antimicrobial coatings.

Wirkmechanismus

The mechanism of action of Methyl 4-(quinazolin-4-ylthio)piperidine-1-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cell signaling pathways, such as tyrosine kinases or G-protein-coupled receptors.

    Pathways Involved: It can modulate pathways related to cell growth, apoptosis, and inflammation, thereby exerting its pharmacological effects.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The following table summarizes key structural and physical properties of Methyl 4-(quinazolin-4-ylthio)piperidine-1-carboxylate and analogous piperidine derivatives:

Compound Name Ester Group Substituent at 4-Position Molecular Weight (g/mol) Physical State Key Features
Methyl 4-(quinazolin-4-ylthio)piperidine-1-carboxylate Methyl Quinazolin-4-ylthio Not reported Likely solid Thioether linkage; aromatic quinazoline
Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate Ethyl 4-(2-Methoxyphenyl)piperazin-1-yl Not reported Not reported Piperazine ring; methoxyphenyl group
tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate tert-Butyl Methoxy(methyl)carbamoyl Not reported Pale yellow oil Boc-protected; carbamoyl functionality
Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate Benzyl Methoxy(methyl)carbamoyl 306.36 Not reported Benzyl ester; carbamoyl group
Key Observations:

Ester Group Variability :

  • The methyl ester in the target compound is smaller and more polar than the ethyl (), tert-butyl (), and benzyl () esters. Methyl esters are generally more prone to hydrolysis than tert-butyl or benzyl esters, which may influence metabolic stability in biological systems .
  • The tert-butyl group in ’s compound provides steric protection, enhancing stability under acidic conditions, making it a preferred intermediate in synthetic pathways .

This contrasts with the methoxyphenyl-piperazine substituent in , which may target neurotransmitter receptors (e.g., serotonin or dopamine receptors) . The carbamoyl groups in and are electron-withdrawing and may reduce ring basicity compared to the thioether-linked quinazoline in the target compound .

Synthetic Considerations :

  • The synthesis of Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate () involves reductive amination with NaBH3CN, a method distinct from the likely nucleophilic substitution or thiol-ene chemistry required to introduce the quinazolinylthio group in the target compound .

Biologische Aktivität

Methyl 4-(quinazolin-4-ylthio)piperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring linked to a quinazoline moiety , with a methyl ester functional group enhancing its solubility and reactivity. The presence of the quinazolin-4-ylthio group is crucial for its biological activities, making it a valuable subject for pharmacological research.

Anticancer Activity

Research indicates that compounds containing quinazoline derivatives, including methyl 4-(quinazolin-4-ylthio)piperidine-1-carboxylate, exhibit significant anticancer properties. These compounds have shown promise in inhibiting cancer cell proliferation, particularly in various cancer types such as breast cancer and hepatocellular carcinoma.

  • Inhibition of Key Enzymes : The compound has been observed to inhibit enzymes like PARP1 and BRD4 , which are critical in cancer cell survival and proliferation. For instance, recent studies demonstrated that related quinazoline derivatives can induce apoptosis in breast cancer cells by modulating the expression of these enzymes .
  • Cell Cycle Arrest : Methyl 4-(quinazolin-4-ylthio)piperidine-1-carboxylate has been shown to cause cell cycle arrest at the G1 phase, preventing further progression of cancer cells .
  • Induction of Apoptosis : Several studies have highlighted the ability of this compound to induce apoptosis in various cancer cell lines, indicating its potential as a therapeutic agent .

Comparative Biological Activity

The biological activity of methyl 4-(quinazolin-4-ylthio)piperidine-1-carboxylate can be compared with other quinazoline derivatives:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-(quinazolin-4-yloxy)acetateQuinazoline with ether linkageExhibits different pharmacological profiles
Ethyl 4-(quinazolin-2-thio)butanoateQuinazoline with thioetherPotentially more potent against certain cancer types
2-(quinazolin-4-yloxy)phenylacetic acidQuinazoline with phenolic substitutionKnown for anti-inflammatory properties
N-(pyridin-3-yl)quinazolin-4-aminesAmino group on pyridineEnhanced activity against specific bacterial strains

Case Studies and Research Findings

  • Dual-targeting Strategy : A study involving a related quinazoline derivative demonstrated that co-targeting BRD4 and PARP1 can effectively induce apoptosis in breast cancer cells without significant toxicity . This suggests that methyl 4-(quinazolin-4-ylthio)piperidine-1-carboxylate could be developed into a dual-target therapeutic agent.
  • Antitumor Efficacy : In xenograft models, compounds similar to methyl 4-(quinazolin-4-ylthio)piperidine-1-carboxylate have shown substantial antitumor activity while maintaining safety profiles .
  • Cytotoxicity Studies : In vitro studies have revealed that related compounds exhibit cytostatic activity against multiple cancer cell lines, with effective concentrations ranging from 2.59 to 9.55 µM .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing Methyl 4-(quinazolin-4-ylthio)piperidine-1-carboxylate with high purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl-protected intermediates (e.g., tert-butyl piperidine carboxylates) are often used as precursors, followed by deprotection and functionalization. A literature-based approach involves reacting 4-mercaptoquinazoline with a methyl piperidine carboxylate derivative under anhydrous conditions. Optimize yield (e.g., 81% achieved in analogous syntheses) by controlling reaction temperature (e.g., 100°C in DMF) and stoichiometric ratios of reactants like cesium carbonate . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended.

Q. How should researchers characterize the structural integrity of Methyl 4-(quinazolin-4-ylthio)piperidine-1-carboxylate?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C) and LC-MS for structural confirmation. For instance, ¹H NMR can verify the quinazoline-thioether linkage (δ 7.5–8.5 ppm for aromatic protons) and piperidine ring protons (δ 1.5–3.5 ppm). LC-MS ([M+H]+ expected ~375–400 Da) ensures molecular weight consistency. Cross-reference spectral data with analogs, such as tert-butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate, where similar backbone signals are observed .

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer : Store the compound at 2–8°C in airtight, light-resistant containers. Avoid exposure to moisture and strong oxidizers. Use PPE (gloves, lab coat, goggles) and work in a fume hood to minimize inhalation risks. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of waste per local regulations. Note that analogs like tert-butyl piperidine derivatives exhibit low acute toxicity but may cause skin/eye irritation .

Advanced Research Questions

Q. How can researchers optimize the compound’s stability in biological assays?

  • Methodological Answer : Stability issues often arise from hydrolysis of the thioether or ester groups. Use buffered solutions (pH 6–7) and avoid prolonged exposure to high temperatures (>37°C). For in vitro studies, pre-test stability via LC-MS over 24–48 hours. If degradation occurs, consider prodrug strategies (e.g., tert-butyl ester analogs) or encapsulation in liposomes to enhance shelf life .

Q. What experimental strategies resolve contradictions in reported biological activity (e.g., enzyme inhibition vs. cellular toxicity)?

  • Methodological Answer : Contradictions may stem from assay conditions (e.g., serum interference, cell line variability). Validate activity using orthogonal assays:

  • Enzyme assays : Measure IC50 in recombinant enzyme systems (e.g., fluorescence-based).
  • Cellular assays : Use isogenic cell lines to control for genetic background effects.
  • Counter-screening : Test against related off-target enzymes (e.g., PDEδ or monoacylglycerol lipase) to confirm specificity . Include positive controls (e.g., JZL184 for lipase inhibition) to benchmark results .

Q. How can researchers design in vivo studies to evaluate the compound’s pharmacokinetics and efficacy?

  • Methodological Answer :

  • Dosing : Administer via intraperitoneal or oral routes at 10–50 mg/kg, based on murine models of similar piperidine derivatives.
  • PK Analysis : Collect plasma samples at 0.5, 2, 6, and 24 hours post-dose. Use LC-MS/MS to quantify parent compound and metabolites (e.g., hydrolyzed carboxylate).
  • Efficacy Metrics : Monitor target engagement (e.g., biomarker reduction) and correlate with PK parameters (Cmax, AUC). Reference PROTAC designs, where linker length and hydrophobicity critically impact bioavailability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.